molecular formula C9H5BrF2N2O B2646619 5-Bromo-N-(cyanomethyl)-2,4-difluorobenzamide CAS No. 1935793-18-2

5-Bromo-N-(cyanomethyl)-2,4-difluorobenzamide

Cat. No. B2646619
CAS RN: 1935793-18-2
M. Wt: 275.053
InChI Key: WFHZDQYLBXVHBY-UHFFFAOYSA-N
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Description

5-Bromo-N-(cyanomethyl)-2,4-difluorobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a highly complex compound with a unique molecular structure that makes it highly useful in the field of medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(cyanomethyl)-2,4-difluorobenzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been shown to induce cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been shown to induce cell death in cancer cells. In addition, it has been shown to have anti-inflammatory properties and has been used in various studies to investigate the mechanisms of inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-Bromo-N-(cyanomethyl)-2,4-difluorobenzamide in lab experiments is its high specificity for certain enzymes and cellular pathways. This allows researchers to investigate the mechanisms of action of various drugs and compounds in a highly controlled environment. However, one of the main limitations of using this compound in lab experiments is its high toxicity. This can make it difficult to work with and can limit its applications in certain experiments.

Future Directions

There are several future directions for the use of 5-Bromo-N-(cyanomethyl)-2,4-difluorobenzamide in scientific research. One potential direction is the development of new drugs and compounds that are based on the molecular structure of this compound. Another potential direction is the investigation of the mechanisms of action of this compound in different cellular pathways and disease models. Finally, there is also potential for the use of this compound in the development of new diagnostic tools for cancer and other diseases.

Synthesis Methods

The synthesis of 5-Bromo-N-(cyanomethyl)-2,4-difluorobenzamide is a highly complex process that involves several steps. The first step involves the reaction of 5-bromo-2,4-difluorobenzoyl chloride with sodium cyanomethylide to form this compound. The reaction takes place in the presence of a solvent such as dichloromethane, and the product is then purified using various techniques such as chromatography to obtain a pure compound.

Scientific Research Applications

5-Bromo-N-(cyanomethyl)-2,4-difluorobenzamide has several potential applications in the field of scientific research. It has been shown to have anti-cancer properties and has been used in various studies to investigate the mechanisms of cancer cell growth and proliferation. It has also been used in the development of new drugs for the treatment of cancer and other diseases.

properties

IUPAC Name

5-bromo-N-(cyanomethyl)-2,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF2N2O/c10-6-3-5(7(11)4-8(6)12)9(15)14-2-1-13/h3-4H,2H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHZDQYLBXVHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)F)C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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